molecular formula C19H18Cl3N3O B610967 SR17018 CAS No. 2134602-45-0

SR17018

Katalognummer: B610967
CAS-Nummer: 2134602-45-0
Molekulargewicht: 410.7 g/mol
InChI-Schlüssel: LAGUDYUGRSQDKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SR17018 ist eine neuartige Verbindung, die als partieller Agonist am μ-Opioidrezeptor wirkt. Es ist selektiv für die Aktivierung des G-Protein-Signalwegs gegenüber der Rekrutierung von β-Arrestin 2. Diese Verbindung hat in Tierstudien vielversprechende analgetische Wirkungen gezeigt, mit reduzierter Atemdepression und Toleranzentwicklung im Vergleich zu konventionellen Opioiden .

Präparationsmethoden

Die Syntheseroute für this compound umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist typischerweise ein substituiertes Benzimidazol, das einer Reihe von Reaktionen unterzogen wird, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung starker Basen wie Natriumhydrid und verschiedener organischer Lösungsmittel.

Wirkmechanismus

Target of Action

SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .

Mode of Action

SR-17018 selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows SR-17018 to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that SR-17018 can reverse morphine tolerance and prevent withdrawal .

Biochemical Pathways

The primary biochemical pathway affected by SR-17018 is the G-protein signaling pathway . When SR-17018 binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, SR-17018-induced MOR phosphorylation persists for hours under otherwise identical conditions .

Pharmacokinetics

It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SR-17018 and their impact on its bioavailability.

Result of Action

The primary result of SR-17018’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .

Vorbereitungsmethoden

The synthetic route for SR17018 involves several key steps. The starting material is typically a substituted benzimidazole, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents.

Analyse Chemischer Reaktionen

SR17018 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

    Reduktion: Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

  • Bioavailability : SR17018 is orally bioavailable with a pharmacokinetic half-life of 6-8 hours.
  • Distribution : It exhibits a 3:1 brain to plasma ratio, allowing effective central nervous system penetration .

Scientific Research Applications

This compound has been extensively studied in various preclinical models, showcasing its potential across multiple domains:

Pain Models

  • Hot Plate Assay :
    • This compound demonstrated sustained analgesic effects without significant tolerance development after repeated dosing. This contrasts with traditional opioids that often lead to tolerance .
  • Formalin-Induced Inflammatory Pain :
    • The compound maintained efficacy across multiple doses, indicating its potential for treating inflammatory pain conditions .
  • Chemotherapy-Induced Neuropathy :
    • In models of neuropathic pain induced by chemotherapy agents, this compound exhibited greater potency and efficacy compared to morphine and oxycodone, retaining effectiveness upon chronic administration .

Comparative Efficacy Studies

Recent studies have highlighted the comparative advantages of this compound over conventional opioids:

  • Tolerance Development : Unlike morphine, which induces significant tolerance, this compound showed reduced tolerance in the hot plate test and maintained analgesic efficacy over time .
  • Respiratory Depression : this compound produced significantly less respiratory suppression compared to traditional opioids, addressing a major safety concern in opioid therapy .

Case Studies and Research Findings

Several key studies have documented the efficacy and safety profile of this compound:

Chronic Administration Studies

Mice treated with this compound exhibited no significant withdrawal symptoms compared to those treated with morphine. This suggests a lower potential for dependence and withdrawal issues associated with long-term opioid therapy .

Comparative Studies

In head-to-head trials, this compound outperformed both morphine and oxycodone in terms of analgesic efficacy while eliciting fewer side effects. This positions it as a promising candidate for pain management strategies, particularly in populations at risk for opioid dependence .

Summary of Key Findings

Study FocusFindings
Hot Plate AssaySustained analgesia without significant tolerance development.
Formalin-Induced Inflammatory PainMaintained efficacy across multiple doses.
Chemotherapy-Induced NeuropathyGreater potency than morphine and oxycodone; retained effectiveness upon chronic use.
Respiratory DepressionSignificantly less than traditional opioids, enhancing safety profile.
Dependence PotentialLower potential for dependence compared to conventional opioids.

Biologische Aktivität

SR17018 is a novel compound developed as a mu-opioid receptor (MOR) agonist, primarily characterized by its unique pharmacological profile that distinguishes it from traditional opioids. This article reviews the biological activity of this compound, focusing on its receptor interactions, efficacy in pain models, and potential therapeutic advantages.

Overview of this compound

This compound was designed to preferentially activate G-protein signaling pathways while minimizing β-arrestin recruitment, a characteristic that suggests a potential for reduced side effects typically associated with opioid use, such as respiratory depression and tolerance development .

Receptor Phosphorylation

One of the most notable aspects of this compound's biological activity is its atypical phosphorylation profile at the mu-opioid receptor. Initial studies indicated that this compound induces a unique phosphorylation pattern, initially limited to Ser375 within the first 20 minutes of exposure. Prolonged exposure leads to multisite phosphorylation akin to high-efficacy agonists like DAMGO .

  • Phosphorylation Kinetics :
    • Initial Phase (0-20 min) : Limited to Ser375.
    • Extended Phase (>30 min) : Multisite phosphorylation observed.

This differential phosphorylation may contribute to the biased signaling observed with this compound, suggesting that it engages different G-protein coupled pathways compared to traditional opioids .

Efficacy in Pain Models

This compound has been evaluated across various pain models demonstrating significant analgesic effects comparable to morphine but with a markedly improved safety profile.

Comparative Potency and Efficacy

CompoundPotency (GTPγS Binding)Respiratory DepressionTolerance Development
This compoundSimilar to MorphineMinimalLess than Morphine
MorphineStandardHighSignificant
OxycodoneLowerModerateSignificant
  • Antinociceptive Effects : In mouse models, this compound produced antinociception similar to morphine in both acute and chronic settings. Notably, it retained efficacy without developing tolerance as seen with morphine and oxycodone .

Specific Pain Models

  • Hot Plate Assay :
    • This compound maintained efficacy without significant tolerance development after repeated dosing.
  • Formalin-Induced Inflammatory Pain :
    • Demonstrated sustained analgesic effects across multiple doses.
  • Chemotherapy-Induced Neuropathy :
    • Exhibited superior potency compared to morphine and oxycodone, maintaining effectiveness upon repeated administration .

Side Effects and Safety Profile

The safety profile of this compound is particularly noteworthy. Studies indicate that it produces significantly less respiratory suppression compared to traditional opioids. This characteristic is crucial given the high incidence of respiratory depression associated with opioid therapies .

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in clinical settings:

  • Chronic Administration Studies : Mice treated with this compound showed no significant withdrawal symptoms compared to those treated with morphine, suggesting a lower potential for dependence .
  • Comparative Studies : In head-to-head trials, this compound outperformed both morphine and oxycodone in terms of efficacy while eliciting fewer side effects, making it a promising candidate for pain management strategies in opioid-dependent populations .

Eigenschaften

IUPAC Name

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGUDYUGRSQDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336689
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134602-45-0
Record name SR-17018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-17018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR17018
Reactant of Route 2
Reactant of Route 2
SR17018
Reactant of Route 3
Reactant of Route 3
SR17018
Reactant of Route 4
Reactant of Route 4
SR17018
Reactant of Route 5
Reactant of Route 5
SR17018
Reactant of Route 6
Reactant of Route 6
SR17018

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.